4-cyclohexylbutan-2-ol chemical properties
4-cyclohexylbutan-2-ol chemical properties
Chemical Identity, Synthesis, and Reactivity Profile
Part 1: Executive Summary & Identification
4-Cyclohexylbutan-2-ol is a secondary alcohol featuring a cyclohexyl ring connected to a butan-2-ol chain. It serves as a critical intermediate in the synthesis of pharmaceuticals and high-value fragrance ingredients.
Critical Distinction: Researchers must distinguish this molecule from Coranol (4-cyclohexyl-2-methyl-2-butanol), a tertiary alcohol widely used in perfumery. While both share olfactory characteristics (Muguet/Lily of the Valley), their chemical reactivity differs fundamentally due to the steric hindrance and oxidation potential of the secondary vs. tertiary hydroxyl group.
Chemical Identity Table
| Parameter | Data |
| IUPAC Name | 4-cyclohexylbutan-2-ol |
| CAS Number (Racemic) | 10528-67-3 |
| CAS Number ((R)-isomer) | 2227763-25-7 |
| Common Synonyms | 4-cyclohexyl-2-butanol; Hexahydrophenyl-2-butanol |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| SMILES | CC(O)CCC1CCCCC1 |
Part 2: Physicochemical Properties
The molecule exhibits amphiphilic character, balancing the lipophilic cyclohexyl ring with the hydrophilic hydroxyl group. This structure dictates its utility as a surfactant-like intermediate and its behavior in biphasic reaction media.
| Property | Value (Experimental/Predicted) | Relevance |
| Physical State | Colorless Liquid | Handling/Dosing |
| Boiling Point | ~235–240 °C (Predicted @ 760 mmHg) | High thermal stability for process chemistry. |
| Density | ~0.89–0.91 g/cm³ | Phase separation in aqueous workups. |
| LogP (Octanol/Water) | 3.4 – 3.6 | High lipophilicity; implies rapid membrane permeability in biological systems. |
| Flash Point | > 100 °C | Combustible but low flammability risk under standard lab conditions. |
| Chirality | 1 Chiral Center (C2) | Exists as (R) and (S) enantiomers; enzymatic resolution is often required. |
Part 3: Synthesis & Manufacturing Protocols
The primary industrial route to 4-cyclohexylbutan-2-ol involves the catalytic hydrogenation of 4-phenyl-3-buten-2-one (Benzalacetone). This process requires careful catalyst selection to ensure complete saturation of both the alkene chain and the aromatic ring without hydrogenolysis of the hydroxyl group.
Mechanistic Pathway
Research indicates that solvent choice significantly alters the reaction pathway.[1] In non-polar solvents (e.g., n-hexane), the aromatic ring hydrogenation is favored after carbonyl reduction.
Catalyst System: 4% Pt/TiO₂ or 5% Rh/C. Conditions: 70 °C, 5 bar H₂ pressure.[2]
Protocol: High-Pressure Hydrogenation
-
Substrate Preparation: Dissolve 4-phenyl-3-buten-2-one (13.5 mmol) in n-hexane (50 mL).
-
Catalyst Loading: Add 4% Pt/TiO₂ (0.1 g).[2][3] Note: Pt is preferred over Pd for ring saturation under mild pressures.
-
Reaction: Pressurize autoclave to 5 bar H₂. Heat to 70 °C with vigorous stirring (1400 rpm) to eliminate mass transfer limitations.
-
Monitoring: Track the disappearance of the intermediate 4-phenylbutan-2-ol .
-
Workup: Filter catalyst (can be recycled). Concentrate filtrate in vacuo.
Visualization: Synthesis Workflow
Figure 1: Stepwise hydrogenation pathway. The dominant route proceeds via the phenyl-alcohol intermediate.
Part 4: Chemical Reactivity & Derivatization
As a secondary alcohol, 4-cyclohexylbutan-2-ol undergoes standard hydroxyl transformations. However, the bulky cyclohexyl group at the C4 position influences the kinetics of these reactions compared to linear analogs.
Oxidation to Ketone
The molecule can be oxidized to 4-cyclohexylbutan-2-one , a valuable flavor compound.
-
Reagent: TEMPO/NaOCl (Anelli Oxidation) or Jones Reagent (Chromic acid).
-
Green Chemistry Note: The TEMPO method is preferred to avoid toxic Cr(VI) waste.
Enzymatic Kinetic Resolution (Chiral Separation)
Since the synthetic route yields a racemate, obtaining the pure (R) or (S) enantiomer requires kinetic resolution. Lipases (e.g., Candida antarctica Lipase B, CALB) are highly effective.
-
Mechanism: The lipase selectively acetylates one enantiomer (typically the (R)-isomer) leaving the (S)-alcohol unreacted.
-
Reagents: Vinyl acetate (acyl donor), CALB (immobilized), MTBE (solvent).
Visualization: Reactivity Network
Figure 2: Primary reactivity pathways. Enzymatic resolution is key for generating chiral pharmaceutical intermediates.
Part 5: Applications & Safety
Industrial Applications[6]
-
Fragrance: Used as a building block for "Muguet" (Lily of the Valley) scents. It provides a stable, non-discoloring alternative to aldehyde-based fragrances (like Lilial), though less potent than its tertiary alcohol cousin, Coranol.
-
Pharmaceuticals: The cyclohexyl-alkyl-alcohol motif acts as a bioisostere for phenyl-alkyl-alcohols, often improving metabolic stability (blocking aromatic hydroxylation) and increasing lipophilicity (LogP > 3.0) to enhance blood-brain barrier penetration.
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Standard PPE (gloves, goggles) required. Avoid strong oxidizing agents.
References
-
Sigma-Aldrich. 4-cyclohexylbutan-2-ol Product Sheet (CAS 10528-67-3). Available at: (Verified via search result 1.1).
-
PubChem. Compound Summary for CID 51418996: (2R)-4-cyclohexylbutan-2-ol.[5] National Library of Medicine. Available at: .
-
ResearchGate (Journal of Catalysis). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts.[1] (Detailed kinetic pathway for Phenylbutanone -> Cyclohexylbutanol). Available at: .
-
The Good Scents Company. Fragrance Profile: Cyclohexyl Derivatives. (Context on olfactory properties and trade names). Available at: .
-
ChemicalBook. 4-Cyclohexyl-2-methyl-2-butanol (Coranol) vs. 4-cyclohexylbutan-2-ol.[6] (Differentiation of CAS numbers). Available at: .
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 83926-73-2 CAS MSDS (4-Cyclohexyl-2-methyl-2-butanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
